(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H15BrN2O4 and its molecular weight is 415.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile is 414.02152 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reactivity and Synthesis
Research into the reactivity of nitroxides towards alkenes, including acrylonitrile, reveals insights into the slow addition reactions that such compounds can undergo at elevated temperatures, producing bis-nitroxide adducts. This type of reaction is crucial for understanding the chemical behavior and potential synthesis routes for related compounds (Aldabbagh, Busfield, Jenkins, & Thang, 2000).
Molecular Structure and Bonding
Studies on molecular structures, such as the unclassical hydrogen bonds of C–H⋯N and C–H⋯Cl, provide a foundation for understanding how similar compounds might interact at the molecular level, impacting their stability, reactivity, and potential applications in materials science (Wang, Li, Wu, & Zhang, 2011).
Catalysis and Industrial Applications
The heterogeneously catalyzed ammoxidation process is a significant area of interest for the synthesis of nitriles from hydrocarbons. This research highlights the importance of such reactions for producing industrially important nitriles, which are valuable chemicals used in the manufacture of various fine chemicals. Understanding these processes can guide the development of new synthetic routes for related compounds (Martin & Kalevaru, 2010).
Environmental and Biomedical Applications
Research into hydrogel particles with core-shell morphology utilizing acrylonitrile demonstrates the versatility of such materials for environmental remediation, drug delivery, and catalysis. This illustrates the potential of related compounds to be modified for various applications, highlighting the importance of chemical versatility and adaptability (Sahiner, Butun, & Ilgin, 2011).
Advanced Materials
The synthesis and characterization of phthalonitrile resins containing allyl and/or methoxyl groups explore the impact of these modifications on curing behavior, thermal, and mechanical properties. Such research provides insight into how similar compounds could be used in the development of high-performance materials for structural applications (Han, Tang, Wang, Guo, Zhou, Qiu, & Zhao, 2019).
Properties
IUPAC Name |
(E)-3-(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-3-7-26-19-11-17(20)14(10-18(19)25-2)8-15(12-21)13-5-4-6-16(9-13)22(23)24/h3-6,8-11H,1,7H2,2H3/b15-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINXEAXAUUFZFA-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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